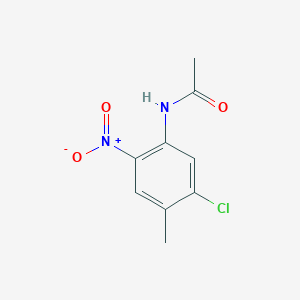

n-(5-Chloro-4-methyl-2-nitrophenyl)acetamide

Vue d'ensemble

Description

N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide is an organic compound with the molecular formula C9H9ClN2O3. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its solid physical form and a melting point of 104-105°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide typically involves the reaction of 5-chloro-4-methyl-2-nitroaniline with acetic anhydride. The reaction is carried out in the presence of a base, such as sodium carbonate, and a solvent like toluene. The mixture is stirred at room temperature for several hours, followed by filtration and drying to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often used directly in subsequent reactions without further purification .

Analyse Des Réactions Chimiques

Types of Reactions

N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents like sodium hydroxide or potassium carbonate are used in the presence of solvents like ethanol or water.

Major Products Formed

Reduction: The major product is N-(5-Amino-4-methyl-2-nitrophenyl)acetamide.

Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Applications De Recherche Scientifique

N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide has several applications in scientific research:

Mécanisme D'action

The mechanism of action of N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit tyrosine kinase, an enzyme involved in the regulation of cell growth and differentiation . The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide: This compound shares a similar structure but has a chlorine atom at a different position.

N-(5-Chloro-2-nitrophenyl)acetamide: Another structurally related compound with the nitro group at a different position.

Uniqueness

N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide is a compound of interest due to its diverse biological activities, including potential applications in medicinal chemistry and toxicology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C₉H₉ClN₂O₃

- CAS Number : 7149-78-2

- Melting Point : 104–105 °C

The biological activity of this compound is primarily attributed to its interactions at the molecular level, influencing various biochemical pathways.

Target Interactions

The compound is known to interact with specific enzymes and receptors, leading to alterations in cellular functions. Its nitrophenyl group may facilitate binding to active sites on target proteins, affecting their activity and stability.

Biochemical Pathways

Research indicates that this compound may inhibit key signaling pathways involved in cell proliferation and apoptosis. Similar compounds have shown effects on kinases and other regulatory proteins, suggesting a potential role in cancer treatment strategies.

Biological Activity Overview

The biological effects of this compound can be summarized as follows:

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of certain bacterial strains | |

| Cytotoxicity | Induces cell death in cancer cell lines | |

| Genotoxicity | Causes DNA damage in mammalian cells |

Case Studies and Research Findings

-

Antimicrobial Activity

- A study demonstrated that this compound exhibited significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's effectiveness was linked to its ability to disrupt bacterial cell wall synthesis.

-

Cytotoxic Effects on Cancer Cells

- Research involving human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The compound showed a dose-dependent response, with higher concentrations leading to increased cell death rates.

-

Genotoxicity Assessment

- In vitro assays indicated that the compound has potential genotoxic effects, evidenced by increased levels of DNA strand breaks in treated cells. This raises concerns regarding its safety profile for therapeutic applications.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound is expected to be absorbed through gastrointestinal routes.

- Distribution : It may distribute widely due to its moderate lipophilicity.

- Metabolism : Liver metabolism is anticipated, with possible formation of active metabolites.

- Excretion : Primarily excreted via urine.

Safety Considerations

This compound is classified as an irritant. Safety data sheets recommend handling it with care, using appropriate personal protective equipment (PPE).

Propriétés

IUPAC Name |

N-(5-chloro-4-methyl-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c1-5-3-9(12(14)15)8(4-7(5)10)11-6(2)13/h3-4H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEELZFXRQAZCJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)NC(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30291000 | |

| Record name | n-(5-chloro-4-methyl-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7149-78-2 | |

| Record name | 7149-78-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(5-chloro-4-methyl-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.